4'-O-methylnyasol
Overview
Description
4’-O-Methylnyasol is a chemical compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol . It is a derivative of Nyasol, characterized by the presence of a 4’-methyl group in its chemical structure . This compound typically appears as a white or off-white crystalline powder and is soluble in organic solvents such as ethanol, methanol, and dichloromethane .
Preparation Methods
4’-O-Methylnyasol can be synthesized through various methods. One common approach involves the reaction of Nyasol (5-methyluracil) with methanol in the presence of an appropriate catalyst . The reaction conditions typically include controlled temperature and pressure to ensure optimal yield and purity of the product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
4’-O-Methylnyasol undergoes several types of chemical reactions, including:
Scientific Research Applications
4’-O-Methylnyasol has a wide range of scientific research applications:
Mechanism of Action
4’-O-Methylnyasol exerts its effects primarily through the inhibition of β-hexosaminidase, an enzyme involved in the degradation of glycosaminoglycans . By inhibiting this enzyme, 4’-O-Methylnyasol can reduce the release of inflammatory mediators from basophilic leukemia cells, thereby exhibiting anti-inflammatory properties . The molecular targets and pathways involved include the histamine receptor signaling pathway .
Comparison with Similar Compounds
4’-O-Methylnyasol is structurally similar to several other compounds, including:
Nyasol: (CAS#96895-25-9): The parent compound, differing by the absence of the 4’-methyl group.
Nyasicol: (CAS#111518-95-7): Another derivative with additional functional groups.
Tetrahydrocurcumin: (CAS#36062-04-1): A compound with similar structural motifs but differing in the degree of hydrogenation.
Properties
IUPAC Name |
4-[(1Z,3R)-1-(4-methoxyphenyl)penta-1,4-dien-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-15(16-8-10-17(19)11-9-16)7-4-14-5-12-18(20-2)13-6-14/h3-13,15,19H,1H2,2H3/b7-4-/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYGOTBQCBXZQD-IJVDHGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(C=C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\[C@@H](C=C)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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